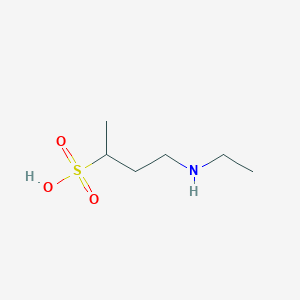
4-(Ethylamino)butane-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethylamino)butane-2-sulfonic acid is an organic compound characterized by the presence of an ethylamino group attached to a butane-2-sulfonic acid backbone. This compound is part of the sulfonic acid family, which is known for its stability and solubility in water. Sulfonic acids are strong acids and are often used in various industrial and chemical applications due to their ability to act as catalysts and their role in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylamino)butane-2-sulfonic acid typically involves the reaction of butane-2-sulfonic acid with ethylamine. The process can be carried out under controlled conditions to ensure the proper formation of the desired product. One common method involves the use of a sulfonation reaction where butane-2-sulfonic acid is treated with ethylamine in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Ethylamino)butane-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-(Ethylamino)butane-2-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound can be used in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Ethylamino)butane-2-sulfonic acid involves its ability to interact with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the ethylamino group can engage in nucleophilic and electrophilic reactions. These interactions enable the compound to act as a catalyst or reactant in various chemical and biological processes.
Comparison with Similar Compounds
Butane-2-sulfonic acid: Lacks the ethylamino group, making it less versatile in certain reactions.
4-(Methylamino)butane-2-sulfonic acid: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and properties.
4-(Dimethylamino)butane-2-sulfonic acid: Contains two methyl groups, which can affect its solubility and reactivity.
Uniqueness: 4-(Ethylamino)butane-2-sulfonic acid is unique due to the presence of the ethylamino group, which enhances its reactivity and makes it suitable for a broader range of applications compared to its analogs. The combination of the sulfonic acid and ethylamino groups provides a balance of acidity and nucleophilicity, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
906126-11-2 |
|---|---|
Molecular Formula |
C6H15NO3S |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
4-(ethylamino)butane-2-sulfonic acid |
InChI |
InChI=1S/C6H15NO3S/c1-3-7-5-4-6(2)11(8,9)10/h6-7H,3-5H2,1-2H3,(H,8,9,10) |
InChI Key |
UHGQFACRDIBOJR-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC(C)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 4-[5-(2-chloro-7-methyl-3-quinolinyl)-3-isoxazolyl]-](/img/structure/B12595539.png)
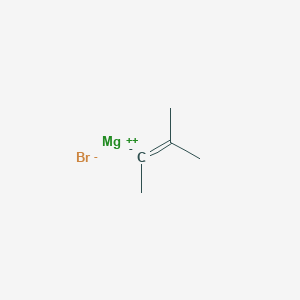
![Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12595568.png)
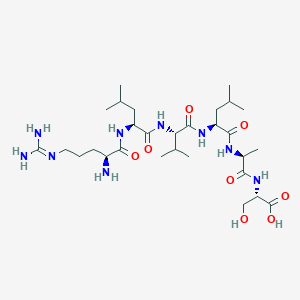
![Diethyl [(5-phenylthiophen-3-yl)methyl]propanedioate](/img/structure/B12595577.png)
propanedinitrile](/img/structure/B12595580.png)
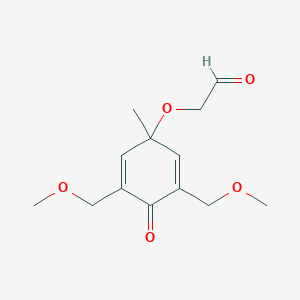
![2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B12595588.png)
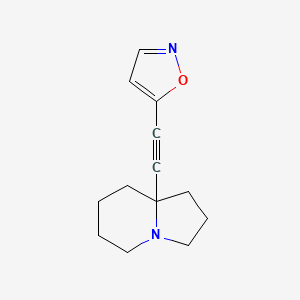
![5-Chloro-7-(3-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12595597.png)
![1-[(1R)-1-Methoxyethyl]-3-(trifluoromethyl)benzene](/img/structure/B12595604.png)
![6-Phenyl[1,2,3]triazolo[1,5-b][1,2,4]triazine](/img/structure/B12595605.png)

